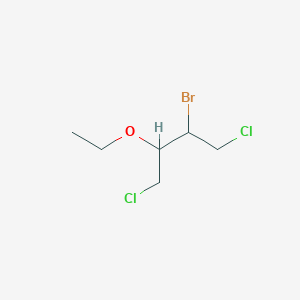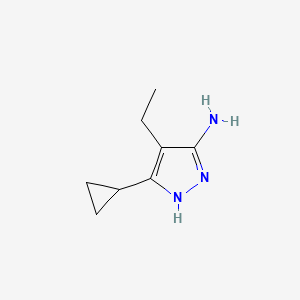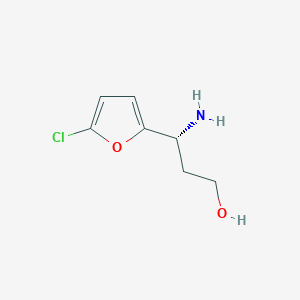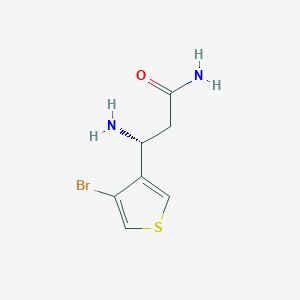
2-Bromo-1,4-dichloro-3-ethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,4-dichloro-3-ethoxybutane is an organic compound with the molecular formula C6H11BrCl2O. This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dichloro-3-ethoxybutane typically involves the halogenation of an appropriate butane derivative. One common method is the reaction of 1,4-dichloro-3-ethoxybutane with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,4-dichloro-3-ethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,4-dichloro-3-ethoxybutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,4-dichloro-3-ethoxybutane involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The ethoxy group can undergo oxidation or reduction, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-ethoxybutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dichloro-3-ethoxybutane: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
2-Bromo-1,4-dichlorobutane: Lacks the ethoxy group, altering its chemical properties and applications.
Uniqueness
2-Bromo-1,4-dichloro-3-ethoxybutane is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group. This combination of functional groups provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H11BrCl2O |
|---|---|
Molekulargewicht |
249.96 g/mol |
IUPAC-Name |
2-bromo-1,4-dichloro-3-ethoxybutane |
InChI |
InChI=1S/C6H11BrCl2O/c1-2-10-6(4-9)5(7)3-8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
KFSXNAQHZKOKMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCl)C(CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)



![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)


![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
